molecular formula C6H7FN2 B057389 4-Ethyl-5-fluoropyrimidine CAS No. 137234-88-9

4-Ethyl-5-fluoropyrimidine

Cat. No. B057389
Key on ui cas rn: 137234-88-9
M. Wt: 126.13 g/mol
InChI Key: AYZDRTRWCASUFO-UHFFFAOYSA-N
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Patent
US05773443

Procedure details

A mixture of 2,4-dichloro-6-ethyl-5-fluoropyrimidine (10 g) (see Preparation 7(iii)), sodium acetate (8.83 g), 5% palladium-on-charcoal (50% "wet", 2 g) and methanol (30 ml) was hydrogenated at 50° C. and 3 atmospheres pressure for 5 hours. The resulting slurry was filtered carefully through a cellulose-based filter-aid, the pad was washed with further methanol (5 ml) and the resulting orange filtrate was distilled at 64° C. and atmospheric pressure to provide a colourless distillate. This was partitioned between water (300 ml) and ether (40 ml) and the two phases separated. The organic phase was washed with water (4×50 ml), dried aver MgSO4 and the solvent was removed at room temperature under reduced pressure to provide the title compound as a pale yellow liquid (2.2 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.83 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[C:4]([CH2:10][CH3:11])[N:3]=1.C([O-])(=O)C.[Na+]>[Pd].CO>[CH2:10]([C:4]1[C:5]([F:9])=[CH:6][N:7]=[CH:2][N:3]=1)[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)Cl)F)CC
Name
Quantity
8.83 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 50° C.
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered carefully through a cellulose-
FILTRATION
Type
FILTRATION
Details
based filter-aid
WASH
Type
WASH
Details
the pad was washed with further methanol (5 ml)
DISTILLATION
Type
DISTILLATION
Details
the resulting orange filtrate was distilled at 64° C.
CUSTOM
Type
CUSTOM
Details
atmospheric pressure to provide a colourless distillate
CUSTOM
Type
CUSTOM
Details
This was partitioned between water (300 ml) and ether (40 ml)
CUSTOM
Type
CUSTOM
Details
the two phases separated
WASH
Type
WASH
Details
The organic phase was washed with water (4×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried aver MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed at room temperature under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)C1=NC=NC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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